![molecular formula C8H7ClO4 B2996282 4-Chloro-3,5-dihydroxy-benzoic acid methyl ester CAS No. 1379332-50-9](/img/structure/B2996282.png)
4-Chloro-3,5-dihydroxy-benzoic acid methyl ester
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with benzoic acid derivatives . For example, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases . For instance, the structure of “Benzoic acid, 3,5-dimethoxy-, methyl ester” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, the protodeboronation of pinacol boronic esters has been reported . This reaction was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “3,4-二羟基苯甲酸甲酯” is a colorless to pale yellow liquid. It is soluble in organic solvents such as ether and alcohol, but insoluble in water .Scientific Research Applications
Organic Synthesis
Methyl 4-chloro-3,5-dihydroxybenzoate: is a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, such as esterification and alkylation, making it a versatile building block for synthesizing more complex molecules. This compound can be used to create various derivatives that serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Antioxidant Properties
This compound exhibits antioxidant properties due to its phenolic structure. It can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative stress. This characteristic is particularly useful in the study of diseases where oxidative stress plays a role, such as neurodegenerative disorders and cancer .
UV Absorption
The compound’s ability to absorb ultraviolet light makes it a potential candidate for use in sunscreen formulations. By incorporating it into sunscreen agents, it can help in protecting the skin from harmful UV radiation, which is a significant factor in skin aging and cancer .
Ribonucleotide Reductase Inhibition
Methyl 4-chloro-3,5-dihydroxybenzoate: has been studied for its ability to inhibit ribonucleotide reductase. This enzyme is crucial for DNA synthesis and repair, and its inhibition can lead to anti-tumor activity. Therefore, this compound may have potential applications in cancer research, particularly in the development of chemotherapeutic agents .
Cell Proliferative Disorders
The compound’s derivatives have been explored as cyclin-dependent kinase inhibitors. These inhibitors can regulate cell cycle progression, making them valuable in treating cell proliferative disorders such as cancer. By controlling the cell cycle, they can potentially stop the proliferation of cancer cells .
Insulin-Secretion Enhancement
Research has indicated that derivatives of methyl 4-chloro-3,5-dihydroxybenzoate can enhance the insulin-secreting function of beta-cells. This is particularly significant in the study of diabetes, where improving insulin secretion is crucial for managing blood sugar levels .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound may influence several biochemical pathways. For instance, it has been suggested that it promotes the nuclear localization of daf-16/FoxO
, thereby modulating the expression of daf-2/daf-16
target genes that are positively associated with stress tolerance and lifespan regulation .
Pharmacokinetics
The pharmacokinetic characteristics of similar compounds, such as Methyl 3,4-Dihydroxybenzoate (MDHB), include fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . Additionally, MDHB is known to permeate the blood-brain barrier (BBB) and is rapidly distributed to all organs . .
Result of Action
Similar compounds have been shown to have neuroprotective effects, mitigating oxidative stress and inhibiting apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of methyl 4-chloro-3,5-dihydroxybenzoate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . .
properties
IUPAC Name |
methyl 4-chloro-3,5-dihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLHTSDISVJYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-dihydroxy-benzoic acid methyl ester |
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